![molecular formula C8H14N4OS B1225765 Oxaburimamide](/img/structure/B1225765.png)
Oxaburimamide
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Overview
Description
Oxaburimamide is a member of imidazoles.
Scientific Research Applications
Pharmacological Applications
H2 Receptor Antagonism
Oxaburimamide is primarily studied for its role as an H2 receptor antagonist, which is crucial in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Compared to its sulfur-containing counterpart, burimamide, this compound exhibits a weaker antagonistic effect on H2 receptors. This difference in potency is attributed to structural variations that affect how the compound interacts with the receptor sites .
Mechanism of Action
The mechanism by which this compound functions involves competitive inhibition of histamine at the H2 receptors located in gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby alleviating symptoms associated with excessive acid production. However, studies suggest that this compound may not be as effective as other H2 antagonists due to its lower binding affinity .
Comparative Activity with Other Compounds
A comparative analysis of this compound and other related compounds highlights its unique properties:
Compound | Potency (Relative) | Mechanism of Action | Clinical Use |
---|---|---|---|
Burimamide | Higher | H2 receptor antagonism | Peptic ulcer treatment |
This compound | Lower | H2 receptor antagonism | Investigational |
Cimetidine | Moderate | H2 receptor antagonism | Peptic ulcer and GERD treatment |
This table illustrates that while this compound has potential, it may require further modification to enhance its clinical efficacy.
Case Studies and Research Findings
Clinical Trials
Research involving this compound has been limited compared to more established H2 antagonists. However, preliminary studies indicate that modifications to its chemical structure could enhance its pharmacological properties. For instance, the introduction of specific functional groups may improve binding affinity and reduce side effects associated with other compounds .
Potential Side Effects
Despite its therapeutic promise, this compound's interaction with biological systems may lead to adverse effects similar to those seen with other H2 antagonists. These include gastrointestinal disturbances and potential interactions with other medications due to altered metabolic pathways .
Future Directions and Research Opportunities
The exploration of this compound's applications remains an ongoing area of research. Future studies could focus on:
- Structural Modifications: Investigating how changes in the molecular structure can enhance binding affinity and therapeutic efficacy.
- Combination Therapies: Assessing the effectiveness of this compound in combination with other drugs for synergistic effects.
- Bioavailability Studies: Understanding how formulation changes can improve the absorption and effectiveness of this compound in clinical settings.
Properties
Molecular Formula |
C8H14N4OS |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
1-[2-(1H-imidazol-5-ylmethoxy)ethyl]-3-methylthiourea |
InChI |
InChI=1S/C8H14N4OS/c1-9-8(14)11-2-3-13-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,14) |
InChI Key |
QQUBTDIFERAUKW-UHFFFAOYSA-N |
SMILES |
CNC(=S)NCCOCC1=CN=CN1 |
Canonical SMILES |
CNC(=S)NCCOCC1=CN=CN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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